Cas no 866153-05-1 (2-(1-benzylpiperidin-4-yl)-2H-1lambda6,2,3,4-benzothiatriazine-1,1-dione)

2-(1-benzylpiperidin-4-yl)-2H-1lambda6,2,3,4-benzothiatriazine-1,1-dione Chemical and Physical Properties
Names and Identifiers
-
- 2-(1-benzylpiperidin-4-yl)-2H-1lambda6,2,3,4-benzothiatriazine-1,1-dione
-
- Inchi: 1S/C18H20N4O2S/c23-25(24)18-9-5-4-8-17(18)19-20-22(25)16-10-12-21(13-11-16)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2
- InChI Key: ODJPNBAXCIRCOZ-UHFFFAOYSA-N
- SMILES: S1(=O)(=O)C2=CC=CC=C2N=NN1C1CCN(CC2=CC=CC=C2)CC1
2-(1-benzylpiperidin-4-yl)-2H-1lambda6,2,3,4-benzothiatriazine-1,1-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | MS-1099-10MG |
2-(1-benzyl-4-piperidinyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione |
866153-05-1 | >90% | 10mg |
£63.00 | 2023-09-09 | |
Key Organics Ltd | MS-1099-5MG |
2-(1-benzyl-4-piperidinyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione |
866153-05-1 | >90% | 5mg |
£46.00 | 2023-09-09 | |
Key Organics Ltd | MS-1099-0.5G |
2-(1-benzyl-4-piperidinyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione |
866153-05-1 | >90% | 0.5g |
£385.00 | 2023-09-09 | |
Key Organics Ltd | MS-1099-1MG |
2-(1-benzyl-4-piperidinyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione |
866153-05-1 | >90% | 1mg |
£37.00 | 2023-09-09 | |
A2B Chem LLC | AI79819-1mg |
2-(1-benzylpiperidin-4-yl)-2H-1lambda6,2,3,4-benzothiatriazine-1,1-dione |
866153-05-1 | >90% | 1mg |
$202.00 | 2023-12-29 | |
A2B Chem LLC | AI79819-10mg |
2-(1-benzylpiperidin-4-yl)-2H-1lambda6,2,3,4-benzothiatriazine-1,1-dione |
866153-05-1 | >90% | 10mg |
$241.00 | 2023-12-29 | |
A2B Chem LLC | AI79819-5mg |
2-(1-benzylpiperidin-4-yl)-2H-1lambda6,2,3,4-benzothiatriazine-1,1-dione |
866153-05-1 | >90% | 5mg |
$215.00 | 2023-12-29 | |
A2B Chem LLC | AI79819-500mg |
2-(1-benzylpiperidin-4-yl)-2H-1lambda6,2,3,4-benzothiatriazine-1,1-dione |
866153-05-1 | >90% | 500mg |
$729.00 | 2023-12-29 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00905099-1g |
2-(1-Benzylpiperidin-4-yl)-2H-benzo[e][1,2,3,4]thiatriazine 1,1-dioxide |
866153-05-1 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
Key Organics Ltd | MS-1099-20MG |
2-(1-benzyl-4-piperidinyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione |
866153-05-1 | >90% | 20mg |
£76.00 | 2023-04-20 |
2-(1-benzylpiperidin-4-yl)-2H-1lambda6,2,3,4-benzothiatriazine-1,1-dione Related Literature
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
4. Water
Additional information on 2-(1-benzylpiperidin-4-yl)-2H-1lambda6,2,3,4-benzothiatriazine-1,1-dione
Introduction to 2-(1-benzylpiperidin-4-yl)-2H-1lambda6,2,3,4-benzothiatriazine-1,1-dione (CAS No. 866153-05-1)
2-(1-benzylpiperidin-4-yl)-2H-1lambda6,2,3,4-benzothiatriazine-1,1-dione (CAS No. 866153-05-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential therapeutic applications. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the study of this compound.
The molecular formula of 2-(1-benzylpiperidin-4-yl)-2H-1lambda6,2,3,4-benzothiatriazine-1,1-dione is C20H20N4O2S. The compound is a derivative of benzothiatriazine and contains a benzylpiperidine moiety. These structural elements contribute to its distinctive chemical and biological properties. The presence of the benzylpiperidine group enhances the lipophilicity of the molecule, which can improve its cell membrane permeability and bioavailability.
In terms of synthesis, 2-(1-benzylpiperidin-4-yl)-2H-1lambda6,2,3,4-benzothiatriazine-1,1-dione can be synthesized through a multi-step process involving the condensation of appropriate precursors. One common approach involves the reaction of 4-benzylpiperidine with a suitable benzothiatriazine derivative under controlled conditions. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for research and development purposes.
The biological activities of 2-(1-benzylpiperidin-4-yl)-2H-1lambda6,2,3,4-benzothiatriazine-1,1-dione have been extensively studied in various preclinical models. One of the most notable findings is its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, research has shown that this compound exhibits potent inhibitory activity against certain kinases and proteases, which are key targets in cancer and inflammatory diseases. These findings have sparked interest in exploring its therapeutic potential for treating these conditions.
In addition to its enzymatic inhibition properties, 2-(1-benzylpiperidin-4-yl)-2H-1lambda6,2,3,4-benzothiatriazine-1,1-dione has also demonstrated antioxidant and anti-inflammatory effects. Studies have indicated that it can scavenge reactive oxygen species (ROS) and modulate inflammatory cytokine production. These properties make it a promising candidate for developing treatments for oxidative stress-related disorders and chronic inflammatory conditions.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-(1-benzylpiperidin-4-yl)-2H-1lambda6,2,3,4-benzothiatriazine-1,1-dione in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at various dose levels and exhibits a favorable pharmacokinetic profile. These findings are encouraging and provide a strong foundation for advancing to later-stage clinical trials.
The future prospects for 2-(1-benzylpiperidin-4-yl)-2H-1lambda6,2,3,4-benzothiatriazine-1,1-dione are promising. Ongoing research is focused on optimizing its chemical structure to enhance its potency and selectivity while minimizing potential side effects. Additionally, efforts are being made to develop novel drug delivery systems that can improve its therapeutic index and patient compliance.
In conclusion, 2-(1-benzylpiperidin-4-yl)-2H-1lambda6,2,3,4-benzothiatriazine-1,1-dione (CAS No. 866153-05-1) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. As research continues to advance our understanding of this compound's properties and mechanisms of action, it holds promise for addressing unmet medical needs in various disease areas.
866153-05-1 (2-(1-benzylpiperidin-4-yl)-2H-1lambda6,2,3,4-benzothiatriazine-1,1-dione) Related Products
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)



